DOTAP Transfection Reagent

Description

Properties

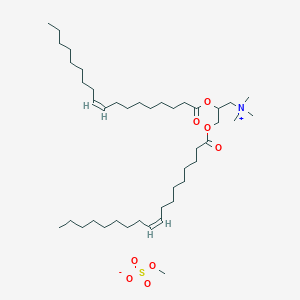

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMRWWHFJMENJH-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144189-73-1 | |

| Record name | DOTAP methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Formation of DOTAP Liposomes for Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of non-viral gene delivery, cationic liposomes stand out as a versatile and widely adopted platform. Among the various cationic lipids utilized, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has emerged as a cornerstone for the formulation of liposomal transfection reagents. Its positive surface charge facilitates the encapsulation of negatively charged nucleic acids and promotes interaction with the anionic cell membrane, thereby enabling the intracellular delivery of genetic material. This technical guide provides a comprehensive overview of the principles and methodologies underlying the formation of DOTAP liposomes for efficient transfection. We will delve into detailed experimental protocols, present key quantitative data for formulation optimization, and visualize the critical pathways and workflows involved in this essential laboratory technique.

Core Principles of DOTAP Liposome Formation and Transfection

The efficacy of DOTAP-based transfection hinges on the spontaneous formation of stable complexes between the cationic liposomes and anionic nucleic acids (e.g., plasmid DNA, siRNA, mRNA), known as lipoplexes.[1][] This process is primarily driven by electrostatic interactions.[3] The resulting lipoplexes protect the nucleic acids from degradation by nucleases and facilitate their entry into eukaryotic cells.[]

The overall process can be broken down into three key stages:

-

Liposome Formation: The creation of unilamellar vesicles of a desired size, typically incorporating DOTAP and often a neutral "helper" lipid.

-

Lipoplex Formation: The complexation of the cationic DOTAP liposomes with the nucleic acid cargo.

-

Transfection: The delivery of the lipoplex to the target cells and the subsequent intracellular release of the nucleic acid.

The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, is a critical aspect of many DOTAP formulations. DOPE, a fusogenic lipid, is thought to destabilize the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.[4][5] Cholesterol can enhance the stability of the liposomal bilayer.[5][6] The molar ratio of DOTAP to the helper lipid significantly influences transfection efficiency.[7][8]

Experimental Protocols

Protocol 1: DOTAP Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used and reproducible method for preparing unilamellar liposomes of a controlled size in a laboratory setting.[9][10]

Materials:

-

DOTAP chloride

-

Helper lipid (e.g., DOPE, Cholesterol)[9]

-

Organic solvent (e.g., Chloroform, or a 2:1 v/v mixture of Chloroform and Methanol)[9][11]

-

Hydration buffer (e.g., nuclease-free water, Phosphate-Buffered Saline (PBS) pH 7.4, or HEPES buffer)[9]

-

Round-bottom flask[9]

-

Rotary evaporator[9]

-

Water bath[9]

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[9]

-

Inert gas (e.g., Nitrogen or Argon)[9]

Procedure:

-

Lipid Dissolution: Dissolve DOTAP and the chosen helper lipid(s) in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 1:1 DOTAP:DOPE).[9] Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.[9]

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (Tc) (e.g., ~40°C for DOTAP).[9] Rotate the flask and apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9] To ensure the complete removal of residual solvent, further dry the film under a stream of inert gas or in a vacuum desiccator.[9]

-

Hydration: Add the desired volume of pre-warmed hydration buffer to the flask to achieve the target final lipid concentration (e.g., 1 mg/mL).[9] Agitate the flask by hand-shaking or vortexing at a temperature above the Tc of the lipids until the lipid film is fully suspended. This process typically takes 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).[9]

-

Sizing by Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[9] Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9] The MLV suspension is then passed through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles.[9] The resulting liposome suspension should appear more translucent than the initial MLV suspension.[9]

Storage: Store the prepared liposomes at 4°C.[9] Under these conditions, they can be stable for an extended period, though stability should be monitored.[12]

Protocol 2: Lipoplex Formation and Cell Transfection

Materials:

-

Prepared DOTAP liposome suspension

-

Nucleic acid (e.g., plasmid DNA, siRNA) of high purity[1]

-

Serum-free culture medium or a suitable buffer (e.g., HEPES-buffered saline)[1]

Procedure:

-

Dilution of Components: In separate sterile tubes, dilute the DOTAP liposome suspension and the nucleic acid in a serum-free medium or buffer.[1][3]

-

Lipoplex Formation: Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex. [3] Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[3]

-

Transfection:

-

Add the freshly prepared lipoplex suspension to the cells.[3]

-

Incubate the cells with the lipoplexes for 4-10 hours at 37°C in a CO2 incubator.[1][3] The incubation time can be extended up to 72 hours without significant cytotoxic effects for some cell lines.[1]

-

After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.[3]

-

Analysis: Assay for gene expression or knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).

Quantitative Data for Formulation Optimization

The physicochemical properties of DOTAP liposomes and the resulting lipoplexes are critical determinants of transfection efficiency. Key parameters to optimize include the lipid composition, lipid-to-DNA ratio, particle size, and zeta potential.

| Formulation Parameter | Typical Values/Ranges | Impact on Transfection | References |

| DOTAP:Helper Lipid Molar Ratio | 1:1 (DOTAP:DOPE or DOTAP:Cholesterol) is common. Ratios from 3:1 to 1:3 have been explored. | The optimal ratio is cell-type dependent. For DOTAP/cholesterol lipoplexes, a 1:3 molar ratio was found to be highly efficient for mRNA transfection. | [7][8][14] |

| Lipid:Nucleic Acid Weight Ratio | 5:1 to 10:1 (DOTAP:DNA) is a common starting point. | This ratio influences the net charge of the lipoplex. A weight ratio of 10 was found to be optimal for a DOTAP:DOPE:Cholesterol formulation. | [1][15] |

| Particle Size | 100-200 nm for extruded liposomes. | Smaller, more uniform vesicles are generally preferred for in vitro transfection. Sizes around 150 nm have shown good transfection efficiency. | [15][16] |

| Zeta Potential | +30 mV to +60 mV for cationic liposomes. | A positive zeta potential is crucial for binding to nucleic acids and interacting with the cell membrane. Values around +30 mV are common for efficient lipoplexes. | [6][15] |

| DOTAP Concentration | Should not exceed 30 µl/ml of culture medium. | High concentrations can lead to cytotoxicity. | [1] |

Visualization of Key Processes

DOTAP Liposome Preparation Workflow

Caption: A flowchart illustrating the key steps in preparing DOTAP liposomes using the thin-film hydration and extrusion method.

Mechanism of DOTAP-mediated Transfection

Caption: A diagram outlining the sequential steps of DOTAP liposome-mediated transfection, from lipoplex formation to intracellular action.

Conclusion

DOTAP-based liposomes represent a powerful and adaptable tool for gene delivery in a wide range of research applications. A thorough understanding of the formulation principles and meticulous adherence to optimized protocols are paramount for achieving high transfection efficiencies. By carefully considering the lipid composition, lipid-to-nucleic acid ratio, and the physicochemical properties of the resulting lipoplexes, researchers can harness the full potential of this technology for their specific experimental needs. This guide provides a foundational framework for both novice and experienced users to successfully formulate and utilize DOTAP liposomes for effective transfection.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 13. avantiresearch.com [avantiresearch.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of DOTAP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a widely utilized cationic lipid in research and pharmaceutical development. This document delves into its core chemical and physical properties, details established experimental protocols for its use, and visualizes key processes through structured diagrams.

Core Physicochemical Properties of DOTAP

DOTAP is a synthetic, di-chain cationic lipid essential for the formulation of liposomes and lipid nanoparticles used in non-viral gene and drug delivery.[1][2] Its permanent positive charge, conferred by the quaternary ammonium headgroup, is fundamental to its ability to interact with negatively charged molecules such as nucleic acids.[1][3] This electrostatic interaction facilitates the formation of complexes, known as lipoplexes, which protect the cargo and promote its uptake into cells.[3]

The physicochemical characteristics of DOTAP and its formulations are critical determinants of their stability, transfection efficiency, and biocompatibility.[1] These properties are often modulated by the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol.[1][4][5] Cholesterol enhances the rigidity and stability of the lipid bilayer, while the fusogenic lipid DOPE can improve the endosomal escape of the payload.[1][5]

Table 1: Physicochemical Characteristics of DOTAP

| Property | Value | Source |

| Chemical Name | 1,2-dioleoyl-3-trimethylammonium-propane | [1] |

| Synonyms | 18:1 TAP | [2][6] |

| Molecular Formula | C42H80NO4+ (cation) | [6] |

| Molecular Weight | 663.1 g/mol (cation) | [6] |

| CAS Number | 132172-61-3 (chloride salt) | [3][7] |

Experimental Protocols

The thin-film hydration method is a common and reproducible technique for preparing DOTAP liposomes in a laboratory setting.[8] This process involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form vesicles.[8]

Materials:

-

DOTAP chloride[8]

-

Organic solvent (e.g., Chloroform or a Chloroform/Methanol mixture)[8]

-

Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or nuclease-free water)[8]

-

Round-bottom flask[8]

-

Rotary evaporator[8]

-

Water bath[8]

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[8]

-

Inert gas (e.g., Nitrogen or Argon)[8]

Procedure:

-

Lipid Dissolution: Dissolve DOTAP and any helper lipids (e.g., DOPE, cholesterol) in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 1:1 for DOTAP:DOPE).[5][8]

-

Thin-Film Formation: Attach the flask to a rotary evaporator. The flask is immersed in a water bath set to a temperature above the lipid's transition temperature (around 40°C for DOTAP) to evaporate the solvent under vacuum. This creates a thin, uniform lipid film on the flask's inner surface.[8] The film is further dried under a stream of inert gas or in a vacuum desiccator to remove residual solvent.[5][8]

-

Hydration: The lipid film is hydrated with a pre-warmed aqueous buffer to the desired final lipid concentration (e.g., 1 mg/mL).[8] Agitation, such as vortexing, helps to suspend the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[8]

-

Sizing: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion. The suspension is passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.[8] Sonication can also be used for sizing, but extrusion generally results in a more homogenous population of vesicles.[8]

DOTAP liposomes are effective reagents for the transfection of nucleic acids into eukaryotic cells.[9] The process involves the formation of lipoplexes, which are then introduced to the cells in culture.

Materials:

-

Adherent or suspension cells in culture[9]

-

Prepared DOTAP-based liposomes

-

Nucleic acid (e.g., plasmid DNA, siRNA)[5]

-

HEPES-buffered saline (HBS) or other suitable buffer[9]

-

Cell culture medium (with or without serum)[9]

Procedure:

-

Cell Preparation: The day before transfection, seed the cells so that they reach 50-70% confluency at the time of transfection.[5][9]

-

Lipoplex Formation:

-

In a sterile tube, dilute the nucleic acid in a buffer like HBS.[9]

-

In a separate sterile tube, dilute the DOTAP liposome suspension in the same buffer.[9]

-

Gently add the diluted nucleic acid to the diluted liposome suspension and mix by pipetting. It is important not to vortex the mixture.[5][9]

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[5][9]

-

-

Transfection:

-

Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[5]

-

Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.[5]

-

Analysis: Analyze the cells for gene expression or gene silencing at an appropriate time point (e.g., 24-72 hours) after transfection.[5]

Visualizations

Caption: Chemical structure of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).

Caption: Experimental workflow for liposome preparation and cell transfection.

Caption: Mechanism of cellular uptake and endosomal escape.

References

- 1. benchchem.com [benchchem.com]

- 2. Dioleoyl-3-trimethylammonium propane - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dotap | C42H80NO4+ | CID 6437371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Dawn of a New Era in Transfection: A Technical Guide to the Discovery and Development of DOTAP

For decades, the efficient and safe delivery of genetic material into cells has been a cornerstone of biological research and a critical hurdle in the development of genetic medicines. This technical guide delves into the discovery, development, and core methodologies of one of the most widely used and influential cationic lipids in the field: DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium). From its rational design as a biodegradable alternative to its widespread application in labs worldwide, we explore the journey of DOTAP and provide researchers, scientists, and drug development professionals with a comprehensive resource for its effective use.

The Genesis of a Cationic Lipid: Discovery and Rationale

The story of DOTAP begins in the late 1980s, a period of burgeoning interest in non-viral gene delivery. An early pioneer in cationic lipid-mediated transfection was DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride). While effective, a significant drawback of DOTMA was its poor biodegradability due to the presence of stable ether bonds in its molecular structure. This lack of degradation raised concerns about potential long-term cytotoxicity.

In a landmark 1990 paper, Leventis and Silvius addressed this challenge by rationally designing and synthesizing a series of metabolizable cationic amphiphiles. Among these was DOTAP, which ingeniously replaced the ether linkages of DOTMA with ester bonds.[1] This chemical modification was predicted to render the lipid susceptible to hydrolysis by cellular esterases, leading to its breakdown into non-toxic, endogenous-like components and thereby reducing cytotoxicity. This pivotal development marked a significant step forward in creating safer and more biocompatible transfection reagents.

The Core of Transfection: Mechanism of Action

The efficacy of DOTAP as a transfection reagent lies in its fundamental physicochemical properties. Its positively charged quaternary ammonium headgroup is the key to its function, enabling a multi-step process to deliver negatively charged nucleic acids (like plasmid DNA and RNA) across the cell membrane.

The process begins with the spontaneous formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids. This is primarily driven by the electrostatic interaction between the cationic headgroup of DOTAP and the anionic phosphate backbone of the nucleic acids. These lipoplexes are typically formulated with helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, to enhance stability and transfection efficiency.

Once formed, the positively charged lipoplexes interact with the negatively charged proteoglycans on the cell surface, leading to cellular uptake primarily through endocytosis. Inside the cell, the lipoplexes are enclosed within endosomes. A critical step for successful transfection is the "endosomal escape," where the nucleic acid is released from the endosome into the cytoplasm before it can be degraded by lysosomal enzymes. The precise mechanism of endosomal escape is complex and thought to involve the interaction of the cationic lipids with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the nucleic acid cargo.

Quantitative Analysis of DOTAP Performance

The performance of a transfection reagent is typically evaluated based on two key parameters: transfection efficiency and cytotoxicity. The following tables summarize quantitative data from various studies to provide a comparative overview of DOTAP's performance under different conditions.

Table 1: Physicochemical Properties of DOTAP-based Liposomal Formulations

| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP:Cholesterol (2:1) | 435.6 ± 5 | 0.5 ± 0.07 | -16.4 ± 0.5 | [2] |

| DOTAP:Cholesterol (1:1) | 108.2 ± 0.6 | < 0.2 | - | [3] |

| DOTAP:DOPE (1:1) | ~100 | < 0.2 | +45 | [4] |

| DOTAP only | 350 | > 0.2 | - | [4] |

| Lipo-ATRA (DOTAP:Chol:ATRA 5:4:1) | 231 ± 2.35 | - | 6.4 ± 1.19 | [5] |

Note: Physicochemical properties can vary significantly based on the preparation method, buffer composition, and the specific instrumentation used for measurement.

Table 2: In Vitro Transfection Efficiency of DOTAP Formulations

| Cell Line | Nucleic Acid | Formulation | Transfection Efficiency (%) | Reference |

| SK-OV-3 | mRNA | DOTAP:Chol (1:3) | 49.4 ± 2.12 | [6] |

| HEK-293T | mRNA | DOPE:DOTAP (0.5:1) | ≥90 | [7] |

| Caki-1 | mRNA | DOPE:DOTAP (0.5:1) | ~30 | [7] |

| JAR | pDNA | DOPE:DOTAP (1:1) | <5 | [7] |

| BHK-21 | pDNA | DOPE:DOTAP (1:1) | ~30 | [7] |

| HuH7 | minicircle DNA | AL-A12:DOTAP | ~11.4 (2-fold > DOTAP:Chol) | [3] |

| MCF-7 | siRNA | R-DOTAP:Chol | ~80 (aromatase silencing) | [8] |

Note: Transfection efficiency is highly cell-type dependent and influenced by the nucleic acid cargo, formulation, and experimental conditions.

Table 3: Cytotoxicity of DOTAP Formulations

| Cell Line | Formulation | Concentration/Condition | Cell Viability (%) | Reference |

| A549 | Lipo-ATRA (DOTAP:Chol:ATRA) | IC50 concentration | Significant decrease vs free ATRA | [5] |

| HEK-293T | DOPE:DOTAP (0.5:1) | - | ~60 | [7] |

| Caco-2 | DOPE:DOTAP | - | >80 | [7] |

| SK-OV-3 | DOTAP:Chol (varying ratios) | 31.25 µM | >80 | [6] |

| NIH-3T3 | PEGylated DOTAP:Chol/Ad5 | 25 µg/mL | ~80-100 | [9] |

| MDA-MB-231 | C12:DOTAP (1:1) | 0.1 µM | 78.27 ± 0.65 | |

| MCF-7 | C12:DOTAP (1:1) | 0.1 µM | 85.93 ± 0.33 |

Note: Cytotoxicity is dose-dependent and varies between cell lines. The helper lipids and other components of the formulation can significantly impact the toxicity profile.

Experimental Protocols: A Guide to Practice

Reproducible and efficient transfection requires meticulous attention to experimental detail. The following protocols provide a framework for the preparation of DOTAP liposomes and their use in cell transfection.

Preparation of DOTAP Liposomes by Thin-Film Hydration

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be sized down to unilamellar vesicles (ULVs).

Materials:

-

DOTAP chloride

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Organic solvent (e.g., Chloroform or a mixture of Chloroform and Methanol)

-

Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or nuclease-free water)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Lipid Dissolution: Dissolve DOTAP and the helper lipid (if any) in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (for DOTAP, around 40°C is suitable). Rotate the flask and apply a vacuum to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To ensure complete removal of the solvent, further dry the film under a stream of inert gas or in a vacuum desiccator for at least 1-2 hours.

-

Hydration: Add the desired volume of pre-warmed hydration buffer to the flask to achieve the final lipid concentration (e.g., 1 mg/mL). Agitate the flask by hand-shaking or vortexing above the transition temperature of the lipids until the lipid film is fully suspended. This process typically takes 30-60 minutes and results in a milky suspension of MLVs.

-

Sizing (Extrusion): To obtain ULVs with a defined size, the MLV suspension is subjected to extrusion. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder and the liposome suspension to a temperature above the transition temperature of the lipids. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form ULVs with a more uniform size distribution.

In Vitro Transfection of Adherent Cells

Materials:

-

Adherent cells seeded in a multi-well plate (typically 70-90% confluent)

-

Complete cell culture medium

-

Serum-free medium (for complex formation)

-

Prepared DOTAP liposome suspension

-

Nucleic acid (plasmid DNA, mRNA, or siRNA)

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in the desired multi-well plate format to ensure they reach the optimal confluency on the day of transfection.

-

Preparation of Lipoplexes:

-

In one tube, dilute the nucleic acid in serum-free medium.

-

In a separate tube, dilute the DOTAP liposome suspension in serum-free medium.

-

Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

-

Transfection:

-

Gently aspirate the culture medium from the cells and wash once with PBS or serum-free medium.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) cell culture medium.

-

Incubate the cells for an additional 24-72 hours, depending on the experimental endpoint.

-

-

Analysis: Analyze the cells for gene expression (e.g., via reporter assays like luciferase or GFP, or by qPCR/Western blot) or gene silencing.

The Future of DOTAP and Cationic Lipids

From its rational design as a biodegradable alternative to its current status as a workhorse in molecular biology labs, DOTAP has played a pivotal role in advancing our ability to manipulate gene expression. The ongoing development of novel cationic lipids, often inspired by the foundational principles of DOTAP, continues to push the boundaries of transfection efficiency and safety. As we move further into the era of gene-based therapies, including mRNA vaccines and gene editing, the legacy of DOTAP and the continued innovation in lipid-based delivery systems will undoubtedly be central to future breakthroughs in medicine and biotechnology.

References

- 1. Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. benchchem.com [benchchem.com]

- 4. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

Lipofection with DOTAP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of lipofection utilizing the cationic lipid DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane). It covers the fundamental principles, detailed experimental protocols, and quantitative data to empower researchers in optimizing their transfection experiments for efficient gene delivery in vitro and in vivo.

Core Principles of DOTAP-Mediated Lipofection

DOTAP is a widely used cationic lipid for the delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into eukaryotic cells.[1][2][3] Its effectiveness stems from its positively charged headgroup, which facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.[4] This interaction leads to the spontaneous self-assembly of lipid-nucleic acid complexes, known as lipoplexes. These lipoplexes protect the nucleic acid cargo from degradation by nucleases and facilitate its entry into cells.[4]

The overall process of DOTAP-mediated lipofection involves several key stages:

-

Lipoplex Formation: Cationic DOTAP liposomes are mixed with nucleic acids, leading to the formation of condensed, positively charged lipoplexes.

-

Adsorption to Cell Surface: The net positive charge of the lipoplexes promotes their interaction with the negatively charged proteoglycans on the cell surface.[4]

-

Cellular Uptake: The lipoplexes are internalized by the cell primarily through endocytosis.[4] Studies have indicated that clathrin-mediated and caveolin-mediated endocytosis are major pathways for DOTAP-based lipoplex uptake.[4][5]

-

Endosomal Escape: Once inside the cell, the lipoplexes must escape the endosome to release the nucleic acid into the cytoplasm. The inclusion of helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can enhance this process by promoting the formation of fusogenic, inverted hexagonal lipid structures that destabilize the endosomal membrane.[5][6]

-

Nuclear Entry (for DNA): For transfection with plasmid DNA, the genetic material must then be transported into the nucleus for transcription to occur.

The efficiency of DOTAP-based transfection is influenced by several factors, including the lipid composition, the ratio of lipid to nucleic acid, the cell type, and the presence or absence of serum.[1][7] Unlike some other lipofection reagents, DOTAP has been shown to be effective in both serum-containing and serum-free media.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DOTAP-mediated lipofection.

Table 1: Physicochemical Properties of DOTAP-based Lipoplexes

| Formulation (Molar Ratio) | Helper Lipid | Particle Size (nm) | Zeta Potential (mV) | Reference |

| DOTAP:DOPE:Cholesterol (50:25:25) | DOPE, Cholesterol | ~150 | ~30 | [5] |

| DOTAP:Cholesterol (1:1) | Cholesterol | 108.2 ± 0.6 | 28.21 ± 4.31 | [8] |

| DOTAP:Cholesterol (1:3) | Cholesterol | Not specified | Not specified | [9][10] |

| DOTAP (pure) | None | 140 ± 3.8 to 190 ± 8.4 | Not specified | [11] |

Table 2: Transfection Efficiency of DOTAP-based Formulations

| Cell Line | Nucleic Acid | Formulation (Molar/Weight Ratio) | Transfection Efficiency | Reference |

| HeLa, A549, SPC-A1 | pGL3 (DNA) | DOTAP:DOPE:Cholesterol (50:25:25), LP/DNA weight ratio of 10 | Similar to or slightly lower than Lipofectamine® 2000 | [5] |

| MCF-7 | siRNA (50 nM) | R-enantiomer of DOTAP:Cholesterol (1:1), charge ratio of 4 and 5 | Higher than S- and racemic DOTAP | [12] |

| SK-OV-3 | GFP mRNA | Non-PEGylated DOTAP:Cholesterol (1:3), 62.5 µM lipid to 1 µg mRNA | 49.4 ± 2.12% | [9] |

| HuH7 | minicircle DNA | DOTAP with AL-A12 aminolipid | 31.5% GFP-positive cells | [8] |

| 293A | Luciferase plasmid | DOTAP with protamine sulfate | 10 to 100-fold increase compared to DOTAP alone | [13] |

Table 3: Cytotoxicity of DOTAP-based Formulations

| Cell Line | Formulation | Cytotoxicity Measurement | Result | Reference |

| HeLa, A549, SPC-A1 | DOTAP:DOPE:Cholesterol (various ratios) | Cell Viability | >80% viability at a weight ratio of 30 (except for LP1) | [5] |

| SK-OV-3 | DOTAP:Cholesterol (various ratios) | Cell Viability | Cytotoxicity increases with higher DOTAP/cholesterol ratio and higher lipid concentration | [9] |

| 293A | DOTAP/DNA complexes | MTT Assay | Toxicity varies with lipid to DNA and protamine sulfate ratio | [11] |

| HuH7 | DOTAP with aminolipids | Lethal Concentrations (LC) | Aminolipid-containing lipoplexes showed reduced toxicity compared to DOTAP:chol | [8] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for lipofection using DOTAP. Optimization is crucial, and the optimal conditions may vary depending on the cell line and nucleic acid used.[7]

Preparation of Cationic Liposomes

-

Lipid Film Hydration:

-

Dissolve DOTAP and any helper lipids (e.g., DOPE, cholesterol) in chloroform in a glass vial.[14]

-

Evaporate the organic solvent using a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the bottom of the vial.[14]

-

Place the vial under vacuum for at least 15-30 minutes to remove any residual solvent.[14]

-

Hydrate the lipid film with a suitable buffer (e.g., sterile water or HEPES-buffered saline) by vortexing or sonication to form multilamellar vesicles (MLVs).[14] Note: Some protocols advise against using HEPES buffer as it may diminish transfection rates.[7]

-

For unilamellar vesicles, the MLV suspension can be further processed by sonication or extrusion.[14]

-

Lipoplex Formation

-

Dilution of Components:

-

Complexation:

Transfection of Adherent Cells

-

Cell Seeding: The day before transfection, seed the cells in a culture plate so that they reach 50-90% confluency at the time of transfection.[1][15]

-

Transfection:

-

Gently wash the cells with serum-free medium or PBS.[4]

-

Remove the wash solution and add the freshly prepared lipoplex suspension to the cells.[4]

-

Incubate the cells with the lipoplexes for 3-6 hours at 37°C in a CO2 incubator.[1][7]

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.[4]

-

-

Post-Transfection Analysis: Analyze the cells for gene expression 24-72 hours post-transfection.[4]

Transfection of Suspension Cells

-

Cell Preparation: Centrifuge the suspension cells and resuspend them in fresh culture medium.[1]

-

Transfection:

Visualizing Key Processes

Signaling Pathways of Cellular Uptake

Caption: Cellular uptake of DOTAP lipoplexes via endocytic pathways.

Experimental Workflow for DOTAP Lipofection

Caption: Step-by-step workflow for a typical DOTAP lipofection experiment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. DOTAP Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. avantiresearch.com [avantiresearch.com]

- 15. xpressbio.com [xpressbio.com]

The Core Principles of DOTAP Liposomal Transfection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with the use of DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane) as a liposomal transfection reagent. We will delve into its fundamental mechanism of action, physicochemical properties, and provide detailed experimental protocols for its application in delivering nucleic acids to cells.

Introduction to DOTAP

DOTAP is a widely utilized cationic lipid that has become a cornerstone for the non-viral delivery of genetic material such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells.[1] Its popularity in research and its potential in therapeutic applications stem from its high transfection efficiency, biodegradability due to ester bonds, and relatively low cytotoxicity compared to other methods.[2] DOTAP is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This structure is key to its ability to self-assemble into liposomes and interact with both nucleic acids and cell membranes.[]

The reagent is versatile and can be used for both transient and stable gene expression in a variety of cell lines.[2] Furthermore, DOTAP formulations have been shown to be effective in both serum-free and serum-containing media, a significant advantage for in vitro applications.[2][4]

Core Principles of DOTAP-Mediated Transfection

The efficacy of DOTAP as a transfection reagent is rooted in its chemical structure and its interactions with biological molecules and cellular structures.

Chemical Structure of DOTAP

DOTAP's structure consists of three primary domains:

-

A Positively Charged Headgroup: A quaternary ammonium group provides a permanent positive charge at physiological pH.[1] This is crucial for its interaction with the negatively charged phosphate backbone of nucleic acids.[5]

-

A Hydrophobic Tail Region: Comprised of two oleoyl chains, these unsaturated fatty acid tails mimic the lipids found in natural cell membranes, facilitating the fusion process.

-

A Linker: An ester bond connects the headgroup and tail domains, which allows for the eventual degradation of the lipid within the cell, reducing long-term toxicity.[6]

Figure 1: Simplified chemical structure of the DOTAP molecule.

Mechanism of Transfection

The process of DOTAP-mediated delivery of nucleic acids into a cell is a multi-step event:

-

Lipoplex Formation: The positively charged DOTAP liposomes are mixed with the negatively charged nucleic acids. Electrostatic interactions drive the condensation of the nucleic acid and the formation of stable lipid-DNA complexes known as "lipoplexes".[][5]

-

Adsorption to Cell Surface: These lipoplexes, which carry a net positive charge, are attracted to and bind with the negatively charged proteoglycans on the surface of the cell membrane.[5]

-

Cellular Uptake: The lipoplexes are then internalized by the cell, primarily through the process of endocytosis.[5][7]

-

Endosomal Escape: This is a critical step for successful transfection. The lipoplex must escape the endosome before it fuses with a lysosome, which would lead to the degradation of the nucleic acid cargo. The exact mechanism of escape is complex, but it is thought that the cationic lipids interact with anionic lipids in the endosomal membrane, disrupting the membrane and releasing the nucleic acid into the cytoplasm.[5][8]

-

Nuclear Entry & Gene Expression: For plasmid DNA, it must then be transported into the nucleus where the cellular machinery can transcribe the gene into mRNA, which is then translated into the desired protein.[5]

Figure 2: Cellular uptake and processing of DOTAP-nucleic acid lipoplexes.

The Role of Helper Lipids

DOTAP is often formulated with neutral "helper" lipids to enhance transfection efficiency and stability.[9] The two most common helper lipids are Cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

-

Cholesterol (Chol): This rigid steroid molecule integrates into the lipid bilayer, increasing its stability and rigidity.[9] This enhanced stability is particularly beneficial for in vivo applications or when transfecting in the presence of high serum concentrations, as it can protect the lipoplex from degradation.[4][10]

-

DOPE: This is a fusogenic lipid, meaning it has a tendency to form non-bilayer structures, specifically an inverted hexagonal phase.[8] This property is thought to promote the disruption of the endosomal membrane, thereby facilitating the crucial endosomal escape of the nucleic acid cargo into the cytoplasm.[10]

The optimal choice and ratio of helper lipid are often cell-type dependent and must be empirically determined.[8][10]

Quantitative Data on DOTAP Formulations

The physicochemical properties and biological efficacy of DOTAP liposomes are highly dependent on their composition and the ratios of the components.

Table 1: Physicochemical Properties of DOTAP Formulations

| Formulation (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |

| DOTAP/DOPE (1:1) | ~150 | ~30 | [11] |

| DOTAP/Cholesterol (1:1) | 140 - 190 | Not specified | [12] |

| DOTAP/Cholesterol (1:3) | Not specified | Not specified | [13] |

| DOTAP (sonicated) | ~350 | Not specified | [14] |

| DOTAP (extruded, 200nm) | ~180 | Not specified | [14] |

Note: Particle size and zeta potential can vary significantly based on the preparation method, buffer composition, and the specific nucleic acid used.

Table 2: Transfection Efficiency and Cytotoxicity of DOTAP Formulations

| Cell Line | Formulation | DOTAP:DNA Ratio (w/w) or Lipid Conc. | Transfection Efficiency | Cytotoxicity / Cell Viability | Reference(s) |

| HEK293 | DOTAP | 2:1 to 4:1 | High | Low cytotoxicity | [1][5] |

| MCF-7 | R-DOTAP:Cholesterol (1:1) | 10 nM siRNA, CR=3 | ~50% silencing | Not significant | [15] |

| MCF-7 | R-DOTAP:Cholesterol (1:1) | 50 nM siRNA, CR=5 | ~80% silencing | Not significant | [15] |

| SK-OV-3 | DOTAP:Cholesterol (1:3) | 62.5 µM lipid to 1 µg mRNA | ~49.4% | Not specified | [13] |

| 293A | DOTAP | Varied | Dependent on ratio, enhanced with protamine | >80% viability up to 64 nmol lipid/µg DNA | [16] |

| AGS | DOTAP/DOPE | Varied | Cell-line dependent | >80% viability at weight ratio of 30 | [8][11] |

CR = Charge Ratio (+/-)

Experimental Protocols

Successful transfection requires careful optimization of conditions. The following are generalized protocols that should be adapted for specific cell lines and experimental goals.

Protocol for DOTAP Liposome Preparation (Thin-Film Hydration)

This method is a common and reproducible technique for preparing liposomes in a laboratory setting.[17]

Materials:

-

DOTAP chloride[17]

-

Helper lipid (e.g., Cholesterol or DOPE)[17]

-

Hydration buffer (e.g., nuclease-free water or PBS, pH 7.4)[17]

-

Round-bottom flask[17]

-

Rotary evaporator[17]

-

Water bath[17]

-

Inert gas (Nitrogen or Argon)[18]

-

(Optional) Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[17]

Procedure:

-

Lipid Dissolution: Dissolve DOTAP and any helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. Swirl gently until the lipids are completely dissolved.[17][18]

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (approx. 40°C for DOTAP). Rotate the flask and apply a vacuum to evaporate the solvent, which will form a thin, uniform lipid film on the flask's inner surface.[17]

-

Solvent Removal: To ensure complete removal of the organic solvent, further dry the film under a stream of nitrogen or in a vacuum desiccator.[17][18]

-

Hydration: Add the desired volume of pre-warmed hydration buffer to the flask to achieve the final lipid concentration (e.g., 1 mg/mL). Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended. This results in a suspension of multilamellar vesicles (MLVs).[17]

-

Sizing (Optional but Recommended): To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension can be sized by sonication or extrusion. For extrusion, pass the suspension through a polycarbonate membrane of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).[17][18]

Figure 3: Workflow for preparing DOTAP liposomes via thin-film hydration.

Protocol for Transfection of Adherent Cells (e.g., HEK293)

This protocol is a general guideline for a 6-well plate format.[5]

Materials:

-

Healthy, sub-confluent cells (70-90% confluency)[5]

-

Plasmid DNA (highly purified)[2]

-

Prepared DOTAP liposome solution

-

Serum-free medium (e.g., Opti-MEM)

-

Complete growth medium

-

Sterile microcentrifuge tubes[5]

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 70-90% confluency at the time of transfection (e.g., ~2 x 10^5 HEK293 cells per well).[5]

-

Preparation of DOTAP-DNA Complexes (per well): a. In tube A, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.[5] b. In tube B, dilute 5-10 µL of DOTAP reagent into 100 µL of serum-free medium. Mix gently. (Note: The optimal DOTAP:DNA ratio should be determined empirically, often ranging from 2:1 to 6:1 by weight).[2][5] c. Add the diluted DNA solution (Tube A) to the diluted DOTAP solution (Tube B). Mix gently by pipetting. Do not vortex. [5] d. Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.[5]

-

Transfection: a. Aspirate the growth medium from the cells and wash once with sterile PBS.[5] b. Add the lipoplex-containing medium to the cells. Add additional serum-free medium to ensure the cells are fully covered (e.g., bring total volume to 1 mL).[5] c. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.[5]

-

Post-Transfection: After the 4-6 hour incubation, aspirate the transfection medium and replace it with fresh, complete growth medium.[5]

-

Assay: Incubate the cells for an additional 24-72 hours before assaying for transgene expression.[5]

Figure 4: Experimental workflow for DOTAP-mediated cell transfection.

Protocol for Assessing Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[19][20]

Materials:

-

Cells seeded in a 96-well plate and treated with transfection complexes[20]

-

MTT reagent (5 mg/mL in PBS)[20]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and perform transfection as described previously, including appropriate controls (untreated cells, cells treated with DOTAP alone).

-

MTT Addition: 24 hours post-transfection, add 20 µL of MTT reagent to each well.[20]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

DOTAP remains a fundamental and effective tool for the delivery of nucleic acids in a wide range of research applications. Its efficacy is governed by its cationic structure, which facilitates the formation of lipoplexes that can be efficiently internalized by cells. By carefully selecting helper lipids and optimizing key parameters such as lipid-to-nucleic acid ratios and cell conditions, researchers can achieve high levels of gene expression with minimal cytotoxicity. The protocols and data presented in this guide serve as a foundational resource for professionals seeking to employ DOTAP-based liposomal systems in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biocompare.com [biocompare.com]

- 8. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of DOTAP Lipoplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) lipoplexes. DOTAP is a widely utilized cationic lipid for the formulation of non-viral gene delivery vectors. The electrostatic interaction between the positively charged DOTAP liposomes and negatively charged nucleic acids (like plasmid DNA and siRNA) leads to the spontaneous formation of lipoplexes. The biophysical characteristics of these complexes are critical determinants of their stability, transfection efficiency, and overall performance as delivery vehicles.

Core Biophysical Properties

The efficacy of DOTAP-based lipoplexes is intricately linked to their physicochemical characteristics. These properties, including particle size, surface charge (zeta potential), morphology, and stability, are highly dependent on the formulation parameters such as the lipid composition (including helper lipids), the ratio of positive to negative charges (N/P ratio), and the surrounding medium.

Structure and Morphology

DOTAP lipoplexes typically form multilamellar structures where the nucleic acid is sandwiched between lipid bilayers. This condensed structure protects the genetic material from enzymatic degradation. The inclusion of helper lipids can influence the morphology of the lipoplexes. For instance, the presence of cholesterol can lead to more condensed and stable structures.

Advanced imaging and scattering techniques are employed to elucidate the structure of these complexes:

-

Cryo-Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of the lipoplex structure in a near-native, hydrated state. Cryo-TEM images have revealed that DOTAP-based lipoplexes can form condensed multilamellar particles, sometimes coexisting with free liposomes.[1] The morphology can show DNA sandwiched between lipid lamellae.[2]

-

Small-Angle X-ray Scattering (SAXS): SAXS provides detailed information about the internal structure of lipoplexes, such as the lamellar phase and the spacing between the lipid bilayers. Studies have shown that DOTAP lipoplexes typically assume a lamellar LαC phase.[3]

Particle Size and Zeta Potential

The size and surface charge of lipoplexes are crucial for their interaction with cells and their subsequent uptake.

-

Particle Size: The hydrodynamic diameter of DOTAP lipoplexes is a critical parameter influencing their in vivo biodistribution and cellular uptake. Generally, particle sizes in the range of 100-200 nm are considered suitable for gene delivery.[4] The size is highly dependent on the N/P ratio, with an increase in size often observed as the ratio approaches neutrality due to aggregation.[5][6]

-

Zeta Potential: The zeta potential is a measure of the surface charge of the lipoplexes. A positive zeta potential is essential for the initial electrostatic interaction with the negatively charged cell membrane. The magnitude of the positive charge is influenced by the N/P ratio, with higher ratios leading to a higher positive charge.[5][6]

The following table summarizes typical size and zeta potential values for various DOTAP lipoplex formulations.

| Liposome Composition | Nucleic Acid | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |

| DOTAP/DOPE | siRNA | 4:1 | 93-195 | +40-54 | [7][8] |

| DOTAP/Cholesterol | pDNA | Not specified | ~113-130 | Not specified | [9] |

| DOTAP/DOPC | pDNA | ~5 | ~2000 (at neutral charge) | ~0 (at neutral charge) | [6] |

| DOTAP/Cholesterol | mRNA/pDNA | Not specified | ~200 | Decreased with nucleic acid addition | [4] |

| DOTAP/Cholesterol | pDNA | 1:3 | Not specified | Not specified | [10] |

Stability

The stability of DOTAP lipoplexes in biological fluids is a key factor for successful in vivo applications. The presence of serum proteins can lead to the aggregation and destabilization of lipoplexes. The inclusion of helper lipids and PEGylation are common strategies to enhance stability.

-

Helper Lipids: Cholesterol and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) are frequently used as helper lipids in DOTAP formulations. They can improve the stability of both the liposomes and the resulting lipoplexes.[11][12][13] Cholesterol, in particular, is known to increase the rigidity of the lipid bilayer, leading to less leaky and more stable lipoplexes.

-

PEGylation: The incorporation of polyethylene glycol (PEG)-conjugated lipids can shield the positive surface charge of the lipoplexes, reducing non-specific interactions with serum proteins and prolonging circulation time. However, PEGylation can also hinder cellular uptake, so a balance must be struck.[9]

-

Serum Stability: The stability of lipoplexes in the presence of serum is a critical parameter. Studies have shown that the inclusion of cholesterol can enhance the stability of DOTAP lipoplexes in serum.[14]

Experimental Protocols

The characterization of DOTAP lipoplexes involves a range of biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of DOTAP Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be sized down to unilamellar vesicles (LUVs).[15][16]

-

Lipid Film Formation:

-

Dissolve DOTAP and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[15][17]

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.[15][17]

-

Place the flask under a high vacuum for at least one hour to remove any residual solvent.[15]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., sterile water, HEPES, PBS) by vortexing or gentle agitation above the phase transition temperature of the lipids.[17] This results in the formation of a milky suspension of MLVs.

-

-

Sizing (Extrusion):

Lipoplex Formation

Lipoplexes are formed by the electrostatic interaction between cationic liposomes and anionic nucleic acids.[17]

-

In a sterile tube, dilute the desired amount of nucleic acid (e.g., plasmid DNA, siRNA) in a suitable buffer (e.g., serum-free medium, HBS).[17]

-

In a separate sterile tube, dilute the appropriate volume of the DOTAP liposome suspension to achieve the desired N/P ratio.[17]

-

Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Avoid vortexing.[17]

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[17]

Characterization of Lipoplexes

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.[4][5][17]

-

Sample Preparation: Dilute a small aliquot of the lipoplex suspension in an appropriate buffer (e.g., deionized water or PBS).[5][17]

-

DLS Measurement (Size):

-

Use a particle size analyzer (e.g., Malvern Zetasizer).

-

Measure the scattered light intensity fluctuations to determine the hydrodynamic diameter and polydispersity index (PDI).

-

-

ELS Measurement (Zeta Potential):

-

Use a zeta potential analyzer.

-

Apply an electric field to the sample and measure the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.

-

This determines the percentage of nucleic acid that is successfully complexed with the liposomes.

-

Separate the lipoplexes from the unencapsulated nucleic acid. This can be done by methods such as ultracentrifugation or gel filtration.

-

Quantify the amount of nucleic acid in the supernatant (unencapsulated) using a suitable method like UV-Vis spectroscopy or a fluorescent dye-based assay (e.g., PicoGreen).

-

The encapsulation efficiency is calculated as: EE (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] * 100

-

Sample Preparation: Apply a small drop of the lipoplex suspension to a TEM grid.

-

Vitrification: Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preserving its hydrated structure.

-

Imaging: Image the vitrified sample in a transmission electron microscope equipped with a cryo-stage at liquid nitrogen temperature.

Cellular Uptake and Intracellular Fate

The interaction of DOTAP lipoplexes with the cell membrane and their subsequent internalization are critical steps for successful gene delivery.

Cellular Uptake Mechanisms

DOTAP lipoplexes are primarily internalized by endocytosis. The specific pathway can be cell-type dependent and influenced by the lipoplex formulation.[18] Studies have shown that both clathrin-mediated and caveolae-mediated endocytosis can be involved in the uptake of DOTAP-containing lipoplexes.[18] In some cases, macropinocytosis has also been identified as an uptake mechanism.[6]

The initial interaction is an electrostatic attraction between the positively charged lipoplexes and the negatively charged proteoglycans on the cell surface. Following endocytosis, the lipoplexes are enclosed in endosomes.

Endosomal Escape

A major hurdle for efficient gene delivery is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded in the lysosomes. The "proton sponge" effect, often attributed to polymers, is less relevant for lipids. For cationic lipids like DOTAP, it is hypothesized that they interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the lipoplex contents into the cytoplasm. The inclusion of fusogenic lipids like DOPE can enhance this process.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preparation, characterization, and application of DOTAP lipoplexes.

Cellular Uptake and Intracellular Trafficking Pathway

Caption: Generalized signaling pathway for the cellular uptake and intracellular fate of DOTAP lipoplexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biophysical and lipofection studies of DOTAP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

DOTAP Transfection Protocol for HEK293 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a fundamental technique in modern molecular biology, crucial for studying gene function, protein expression, and developing novel therapeutic strategies. Human Embryonic Kidney 293 (HEK293) cells are a popular choice for transfection studies due to their high efficiency of gene uptake and robust growth characteristics.[1] This document provides a detailed protocol for the efficient transfection of HEK293 cells using DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane), a cationic lipid-based transfection reagent.

DOTAP is a liposomal formulation that forms stable complexes with negatively charged nucleic acids, such as plasmid DNA.[2] The resulting lipoplexes have a net positive charge, facilitating their interaction with the negatively charged cell membrane and subsequent uptake into the cell, primarily through endocytosis.[3] This method is favored for its high efficiency, ease of use, and relatively low cytotoxicity compared to other transfection methods.[1][2]

Mechanism of DOTAP-Mediated Transfection

The process of DOTAP-mediated transfection involves several key steps, from the formation of the lipid-DNA complex to the expression of the target gene within the cell.

Caption: Mechanism of DOTAP-mediated transfection.

Quantitative Data Summary

The success of a transfection experiment is influenced by various factors, including cell density and the ratio of transfection reagent to DNA. The following tables provide recommended starting conditions for HEK293 cell transfection using DOTAP.

Table 1: Recommended Seeding Densities for HEK293 Cells

| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/cm²) | Total Cells per Well/Dish |

| 96-well plate | 0.32 | 2.0 x 10⁴ - 3.0 x 10⁴ | 6.4 x 10³ - 9.6 x 10³ |

| 24-well plate | 1.9 | 2.0 x 10⁴ - 3.0 x 10⁴ | 3.8 x 10⁴ - 5.7 x 10⁴ |

| 12-well plate | 3.8 | 2.0 x 10⁴ - 3.0 x 10⁴ | 7.6 x 10⁴ - 1.1 x 10⁵ |

| 6-well plate | 9.6 | 2.0 x 10⁴ - 3.0 x 10⁴ | 1.9 x 10⁵ - 2.9 x 10⁵ |

| 10 cm dish | 56.7 | 2.0 x 10⁴ - 3.0 x 10⁴ | 1.1 x 10⁶ - 1.7 x 10⁶ |

Note: Cells should be seeded 18-24 hours before transfection to reach 70-80% confluency on the day of the experiment.[1][4]

Table 2: Optimization of DOTAP to DNA Ratio

| DOTAP:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |

| 1:1 | 30-40 | >95 |

| 2:1 | 50-70 | >90 |

| 4:1 | 60-80 | 80-90 |

| 6:1 | 50-70 | <80 |

| 8:1 | 40-60 | <70 |

Note: Data are representative and may vary. Optimization is recommended for each experimental setup.[1] A good starting point for optimization is a 2:1 to 4:1 (µL:µg) ratio.[1]

Experimental Protocol

This protocol provides a step-by-step guide for transfecting HEK293 cells in a 6-well plate format. Adjustments for other culture vessels can be made based on the surface area.

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., DMEM or Opti-MEM I)

-

Plasmid DNA (high purity, OD260/280 of 1.8-2.0)

-

DOTAP transfection reagent (1 mg/mL)

-

Sterile microcentrifuge tubes

-

Sterile phosphate-buffered saline (PBS)

-

6-well tissue culture plates

Experimental Workflow Diagram:

Caption: Experimental workflow for DOTAP transfection.

Procedure:

Day 1: Cell Seeding

-

The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[1] Refer to Table 1 for recommended seeding densities.

-

Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

-

Preparation of DOTAP-DNA Complexes (per well):

-

In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium.[1] Mix gently.

-

In a separate sterile microcentrifuge tube, dilute 5-10 µL of DOTAP reagent (1 mg/mL) into 100 µL of serum-free medium.[1] The optimal ratio should be determined empirically (see Table 2).

-

Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting up and down. Do not vortex. [2][5]

-

Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.[1][3]

-

-

Transfection of Cells:

-

Gently aspirate the growth medium from the wells containing the HEK293 cells.

-

Wash the cells once with 1 mL of sterile PBS.[1]

-

Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL.[1]

-

Add the 1 mL of the complex-containing medium dropwise to each well.[1]

-

Gently rock the plate to ensure even distribution.

-

-

Incubation:

Day 3-4: Post-Transfection Analysis

-

Incubate the cells for an additional 24-72 hours post-transfection.[1][3]

-

Assay for transgene expression using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins, Western blotting, or functional assays.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are 70-80% confluent at the time of transfection.[1] |

| Poor quality or low concentration of DNA | Use high-purity plasmid DNA (OD260/280 of 1.8-2.0).[1] Confirm DNA concentration. | |

| Incorrect DOTAP:DNA ratio | Optimize the ratio of DOTAP to DNA (see Table 2).[1] | |

| Presence of serum or antibiotics during complex formation | Prepare DOTAP-DNA complexes in serum-free and antibiotic-free medium.[1][4] | |

| High Cell Death | High concentration of DOTAP or DNA | Reduce the amount of DOTAP and/or DNA used.[1] |

| Extended incubation with transfection complexes | Reduce the incubation time with the transfection complexes to 4-6 hours.[1] | |

| Unhealthy cells | Use low-passage, healthy cells with high viability.[1][4] |

References

Application Notes: DOTAP-Based mRNA Transfection

References

- 1. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Exploration of mRNA nanoparticles based on DOTAP through optimization of the helper lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOTAP Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 5. researchgate.net [researchgate.net]

- 6. The nano delivery systems and applications of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellculturedish.com [cellculturedish.com]

- 9. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for DOTAP-Mediated Transfection of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of foreign nucleic acids into primary neurons is a cornerstone technique for studying gene function, modeling neurological diseases, and developing novel therapeutic strategies. Primary neurons, however, are notoriously difficult to transfect using non-viral methods due to their post-mitotic nature and sensitivity to cytotoxic reagents. DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane) is a cationic lipid that has emerged as a valuable tool for transfecting these delicate cells. When mixed with nucleic acids, DOTAP forms positively charged lipoplexes that can interact with the negatively charged cell membrane, facilitating the entry of the genetic material into the cell.[1] This document provides detailed application notes and protocols for the successful transfection of primary neurons using DOTAP-based reagents.

Principle of DOTAP Transfection

The mechanism of DOTAP-mediated transfection is a multi-step process initiated by the electrostatic interaction between the cationic DOTAP lipid and the anionic phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA). This interaction leads to the condensation of the nucleic acid and the formation of stable lipoplex particles.[1] These positively charged lipoplexes then associate with the negatively charged cell surface of the primary neurons and are internalized primarily through endocytosis. Once inside the cell, the lipoplexes must escape the endosomal pathway to release their nucleic acid cargo into the cytoplasm. For DNA-based transfections, the genetic material must then be transported to the nucleus for transcription to occur. The inclusion of a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is often crucial for efficient endosomal escape and subsequent gene expression.[1]

Data Presentation

Table 1: Optimization of DOTAP-Based Transfection in Primary Neurons

| Parameter | Condition | Transfection Efficiency (%) | Cell Viability (%) | Notes |

| DOTAP:Helper Lipid (DOPE) Ratio (w/w) | 1:1 | 5 - 15 | 70 - 85 | A balanced ratio often provides a good compromise between efficiency and toxicity. |

| 3:1 | 3 - 10 | 75 - 90 | Higher relative amount of DOTAP can increase lipoplex stability but may slightly decrease transfection efficiency.[2][3] | |

| 1:3 | 8 - 20 | 60 - 75 | Higher DOPE content can enhance endosomal escape but may lead to lower cell viability. | |

| DOTAP Concentration (µg/mL) | 5 | 5 - 12 | ~80 | Lower concentrations are generally less toxic to sensitive primary neurons. |

| 10 | 8 - 18 | ~71 | A common starting concentration for optimization.[4] | |

| 20 | 10 - 25 | < 60 | Higher concentrations can lead to significant cytotoxicity. | |

| DNA:DOTAP Ratio (µg:µL) | 1:1 | 3 - 8 | >85 | Lower lipid to DNA ratio is generally less toxic but may result in lower efficiency. |

| 1:2 | 5 - 15 | 70 - 85 | A commonly used starting ratio for optimization. | |

| 1:3 | 8 - 22 | 60 - 75 | Higher lipid to DNA ratios can improve efficiency but also increase toxicity. | |

| Cell Density (cells/cm²) | 5 x 10⁴ | 3 - 10 | >80 | Lower cell densities can be more susceptible to toxicity. |

| 1 x 10⁵ | 8 - 20 | 70 - 85 | Optimal cell density is crucial for neuron health and transfection success. | |

| 2 x 10⁵ | 5 - 15 | 65 - 80 | High cell densities can lead to contact inhibition and reduced transfection uptake. |

Note: The values presented in this table are approximate ranges compiled from various studies and should be used as a guide for optimization. Actual results will vary depending on the specific primary neuron type, culture conditions, plasmid size, and purity.

Signaling Pathways and Experimental Workflows

Cellular Uptake of DOTAP-Lipoplexes

Caption: Cellular uptake and intracellular trafficking of DOTAP-nucleic acid lipoplexes in primary neurons.

Experimental Workflow for DOTAP Transfection of Primary Neurons

References

- 1. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cationic Amino Acid Based Lipids as Effective Nonviral Gene Delivery Vectors for Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to Stable Cell Line Generation Using DOTAP-Based Transfection

Audience: Researchers, scientists, and drug development professionals.

Introduction The generation of stable cell lines, which continuously express a gene of interest through its integration into the host genome, is a cornerstone of biomedical research and biopharmaceutical production.[1] This process is essential for long-term gene function studies, recombinant protein manufacturing, and drug discovery assays.[1][2] A critical step in creating these cell lines is the efficient delivery of genetic material into the host cells.[3] DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) is a widely utilized cationic lipid that serves as an effective non-viral transfection reagent for this purpose.[4][5]

This document provides detailed application notes and protocols for using DOTAP to generate stable cell lines. It covers the mechanism of action, key optimization parameters, and step-by-step methodologies for successful transfection and selection.